6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione
Overview
Description
6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound with a quinazoline backbone. This compound is characterized by the presence of two methoxy groups at the 6th and 7th positions, a methyl group at the 3rd position, and a dione functionality at the 2nd and 4th positions. Quinazoline derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride and a suitable catalyst to form the quinazoline ring. The reaction conditions often require heating and the use of solvents such as acetic acid or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction can produce hydroquinazoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact molecular targets and pathways depend on the specific derivative and its modifications.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline: Lacks the dione functionality but shares the methoxy groups.
3-Methylquinazoline-2,4-dione: Similar structure but without the methoxy groups.
Quinazoline-2,4-dione: The parent compound without the methoxy and methyl groups.
Uniqueness
6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of methoxy groups enhances its solubility and potential interactions with biological targets, while the dione functionality allows for further chemical modifications.
Properties
IUPAC Name |
6,7-dimethoxy-3-methyl-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-13-10(14)6-4-8(16-2)9(17-3)5-7(6)12-11(13)15/h4-5H,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXDZFXRQHXBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2NC1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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